molecular formula C10H7N3O B11906709 Isoxazolo[4,5-c]quinolin-3-amine

Isoxazolo[4,5-c]quinolin-3-amine

Cat. No.: B11906709
M. Wt: 185.18 g/mol
InChI Key: CZUDWGAKMXSUSZ-UHFFFAOYSA-N
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Description

Isoxazolo[4,5-c]quinolin-3-amine is a heterocyclic compound that features a fused isoxazole and quinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoxazolo[4,5-c]quinolin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate with substituted hydrazine, followed by cyclization to form the desired isoxazoloquinoline structure . The reaction is usually carried out in a solvent such as tetrahydrofuran under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure high yield and purity, possibly incorporating continuous flow techniques and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions

Isoxazolo[4,5-c]quinolin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolin-3-one derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline or isoxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions that favor substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted quinoline and isoxazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Isoxazolo[4,5-c]quinolin-3-amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A nitrogenous base with a similar ring structure but lacking the isoxazole moiety.

    Isoxazole: A five-membered ring containing one oxygen and one nitrogen atom, without the fused quinoline ring.

    Pyrazoloquinoline: Another fused heterocyclic compound with a pyrazole ring instead of an isoxazole ring.

Uniqueness

Isoxazolo[4,5-c]quinolin-3-amine is unique due to its fused isoxazole and quinoline rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for the development of new drugs and materials with specific desired properties .

Properties

Molecular Formula

C10H7N3O

Molecular Weight

185.18 g/mol

IUPAC Name

[1,2]oxazolo[4,5-c]quinolin-3-amine

InChI

InChI=1S/C10H7N3O/c11-10-7-5-12-8-4-2-1-3-6(8)9(7)14-13-10/h1-5H,(H2,11,13)

InChI Key

CZUDWGAKMXSUSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=N2)C(=NO3)N

Origin of Product

United States

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